molecular formula C11H14O3 B142211 2-(2-Ethoxyphenoxymethyl)oxirane CAS No. 5296-35-5

2-(2-Ethoxyphenoxymethyl)oxirane

Cat. No.: B142211
CAS No.: 5296-35-5
M. Wt: 194.23 g/mol
InChI Key: DJOGZXNBSUIGKG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(2-Ethoxyphenoxymethyl)oxirane plays a significant role in biochemical reactions due to its reactive oxirane ring. This ring can undergo nucleophilic attack by various biomolecules, including enzymes and proteins. One of the primary interactions of this compound is with epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols . This interaction is crucial in detoxifying the compound and preventing potential toxic effects. Additionally, this compound can interact with glutathione S-transferases, leading to the conjugation of glutathione to the oxirane ring, further aiding in its detoxification .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverseFor instance, the interaction of this compound with epoxide hydrolases can lead to the formation of diols, which may affect cellular signaling pathways . Additionally, the compound’s interaction with glutathione S-transferases can influence cellular redox balance and detoxification processes . These interactions can result in changes in gene expression and metabolic flux, ultimately impacting cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the oxirane ring to nucleophilic sites on biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . For example, the interaction of this compound with epoxide hydrolases results in the hydrolysis of the oxirane ring, leading to the formation of diols . This reaction can modulate the activity of the enzyme and influence downstream signaling pathways. Additionally, the compound’s interaction with glutathione S-transferases can lead to the conjugation of glutathione to the oxirane ring, affecting the compound’s detoxification and cellular redox balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or other nucleophiles . This hydrolysis can lead to the formation of diols, which may have different biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular signaling pathways and gene expression, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including enzyme inhibition, oxidative stress, and disruption of cellular signaling pathways . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular function and gene expression . Additionally, high doses of the compound can result in adverse effects, such as tissue damage and organ toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its detoxification and elimination. The compound is metabolized by epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols . These diols can then be further metabolized by other enzymes, such as alcohol dehydrogenases and aldehyde dehydrogenases, leading to the formation of carboxylic acids and other metabolites . Additionally, this compound can be conjugated with glutathione by glutathione S-transferases, facilitating its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilic nature . Once inside the cell, this compound can interact with transporters and binding proteins, which facilitate its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues can influence its biochemical effects and overall toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with various biomolecules and cellular structures. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, the interaction of this compound with epoxide hydrolases can lead to its localization in the endoplasmic reticulum, where these enzymes are predominantly found . Additionally, the compound’s interaction with glutathione S-transferases can influence its localization in the cytoplasm and other cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethoxyphenoxymethyl)oxirane can be synthesized from 2-Ethoxyphenol and epichlorohydrin. The reaction involves the formation of an ether linkage between the phenol and the epoxide group of epichlorohydrin . The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the formation of the ether bond.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenoxymethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Ethoxyphenoxymethyl)oxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of coatings, adhesives, and resins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxyphenyl glycidyl ether
  • 1-(2-Ethoxyphenoxy)-2,3-epoxypropane
  • Oxirane, 2-[(2-ethoxyphenoxy)methyl]-

Uniqueness

2-(2-Ethoxyphenoxymethyl)oxirane is unique due to its specific structure, which combines an ethoxyphenyl group with an epoxide ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

2-[(2-ethoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOGZXNBSUIGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297673
Record name 2-[(2-Ethoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5296-35-5
Record name 2-[(2-Ethoxyphenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5296-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Ethoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this embodiment of Step 1, illustrated in FIG. 2, Epoxide 1 can be prepared by reacting epichlorohydrin with 2-ethoxyphenol in the presence of a catalytic amount of a phase transfer catalyst without the use of solvents at elevated temperatures in a two-stage process to afford near quantitative yield of 1-(2-ethoxyphenoxy)-2,3-epoxypropane with very few side products. This embodiment of the invention is further illustrated by a non-limiting Example 12. The phase transfer catalyst for this embodiment can be selected from ammonium salts such as benzyltriethylammonium salts, benzyltrimethylammonium salts, tetrabutylammonium salts, etc; phosphonium salts, guanidinium salts, crown ether, polyethylene glycol, polyethylene glycol ether, or polyethylene glycol ester, or other phase transfer catalysts know in the art. The first stage of the process of this embodiment may take place without a solvent in a presence of a large excess of epichlorohydrin. This stage is followed by a de-chlorination stage, before or after removal of excess epichlorohydrin, using a base and a solvent. The reaction produces 1-(2-ethoxyphenoxy)-2,3-epoxypropane in high yield. Example of the bases used herein include but are not limited to NaOH, KOH, LiOH, LiOH/LiCl, K2CO3, Na2CO3, amines such as mono-, di- or tri-substituted amines (such as diethylamine, triethylamine, dibutylamine, tributylamine etc.), DMAP. In one variation of this embodiment of Step 1, the phase transfer catalyst may be used only at the de-chlorination stage of the process. The de-chlorination stage can be carried out in a biphasic system or in a single phase system. For a biphasic system, it can be an organic-aqueous liquid biphasic system, or a liquid-solid biphasic system. Solvents that are useful for the process include but are not limited to non-substituted and substituted aromatic solvents (e.g. toluene, benzene, chlorobenzene, dimethylbenzene, xylene), halo-substituted hydrocarbons (e.g. CH2Cl2, CHCl3), THF, dioxanes, DMF, DMSO, non-substituted and substituted pyridines, ketones, pyrrolidones, ethers, acetonitrile, nitromethane. As mentioned above, this process takes place at the elevated temperature. In one variation of the embodiment, the temperature is above 60° C. In another variation, 2-ethoxyphenol and epichlorohydrin are heated to 60-90° C. for a period of time in the presence of phase transfer catalyst. Excess of epichlorohydrin is removed and the residue is dissolved in a solvent such as toluene or benzene treated with an aqueous base solution, such as NaOH, KOH, LiOH, LiOH/LiCl. In yet another variation of the embodiment, the residue after epichlorohydrin removal can be dissolved in one or more of the said solvent and treated with a base (solid or liquid but not an aqueous solution) and optionally a second phase transfer catalyst, optionally at elevated temperatures.
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